Bosutinib belongs to the 4-anilino-3-quinolinecarbonitrile class of inhibitors [1] [2]. It functions as an ATP-competitive inhibitor, binding to the kinase domain of ABL and Src [3] [1].
The understanding of this compound's mechanism is derived from several key experimental approaches.
The table below outlines key pharmacokinetic properties and major drug interactions of this compound, which are critical for clinical application.
| Property | Description | Clinical Recommendation |
|---|---|---|
| Absorption & Food Effect | Peak plasma conc. (Tₘₐₓ) at 4-6 hrs; high-fat meal increases exposure (AUC) by ~70% [6] [7] [4]. | Administer with food to improve bioavailability and tolerability [8] [4]. |
| Metabolism | Primarily metabolized by hepatic enzyme CYP3A4 [7] [4]. | Avoid concurrent use with strong CYP3A4 inhibitors/inducers [8]. |
| Excretion | Predominantly fecal (91.3%); negligible renal excretion (3%) [6] [4]. | Dose adjustment in hepatic impairment; no adjustment needed for renal impairment [8] [6]. |
| pH-Dependent Solubility | Solubility decreases in higher pH environments [6]. | Avoid concomitant proton pump inhibitors; use antacids with a 2-hour separation from dosing [8] [6]. |
Beyond its primary targets, this compound inhibits a wider network of kinases, which may contribute to its overall efficacy and unique safety profile. The following diagram maps the primary kinase targets of this compound and their relationships to key signaling pathways in CML.
Bosutinib undergoes significant first-pass metabolism and is a substrate for CYP3A4 and P-glycoprotein (P-gp), making it highly susceptible to drug-drug interactions [1] [2] [3].
This compound is primarily metabolized by CYP3A4 into inactive metabolites, a process significantly affected by inhibitors and inducers [1] [4] [2].
The clinical impact of these interactions is substantial, as shown in the following data from drug interaction studies.
| Interacting Agent | Effect on this compound Pharmacokinetics |
|---|
| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | (C_{max}): 5.2-fold increase AUC: 8.6-fold increase [2] | | Moderate CYP3A4 Inhibitor (e.g., Aprepitant) | (C_{max}): 1.5-fold increase AUC: 2.0-fold increase [2] | | Strong CYP3A4 Inducer (e.g., Rifampin) | (C_{max}): 86% decrease AUC: 94% decrease [2] [5] | | Proton Pump Inhibitor (e.g., Lansoprazole) | (C_{max}): 46% decrease AUC: 26% decrease [2] [5] |
Compared to healthy subjects, a single 200 mg this compound dose led to increased exposure in patients with hepatic impairment [6] [2]. The elimination half-life also prolonged from 55 hours in healthy subjects to 86, 113, and 111 hours in Child-Pugh A, B, and C patients, respectively [6].
This compound exposure increases in patients with renal impairment. The AUC increased 1.4-fold in moderate renal impairment (CLcr 30-50 mL/min) and 1.6-fold in severe renal impairment (CLcr <30 mL/min) [2].
The quantitative data on this compound pharmacokinetics were derived from well-established clinical trial designs.
Bosutinib (Bosulif) is an oral tyrosine kinase inhibitor (TKI) with specific FDA approvals for treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). The table below summarizes its approved uses across different patient populations.
| Patient Population | CML Phase | Approval Context | Recommended Dosage |
|---|---|---|---|
| Adults [1] [2] | Newly Diagnosed Chronic Phase (CP) | First-line therapy | 400 mg orally once daily with food [1] |
| Adults [1] [3] [2] | Chronic, Accelerated, or Blast Phase | After resistance/intolerance to prior therapy (e.g., imatinib) | 500 mg orally once daily with food [1] |
| Pediatric (≥1 year) [1] [4] [5] | Chronic Phase (CP) | Newly diagnosed or resistant/intolerant to prior therapy | Based on Body Surface Area (BSA); see dosing section below [1] [4] |
This compound is available in multiple strengths to facilitate accurate dosing [1] [2]:
For pediatric patients, dosing is based on body surface area (BSA) and treatment history [1] [4] [5]:
The calculated dose is then aligned with available tablet or capsule strengths using detailed BSA-based tables provided in the prescribing information [1]. For children unable to swallow capsules, the contents can be mixed with applesauce or yogurt [4] [2].
The approval of this compound was supported by several clinical trials. The following table summarizes key efficacy outcomes from major studies in different patient settings.
| Trial / Patient Group | Key Efficacy Endpoints | Reported Outcomes |
|---|
| BFORE Trial (Adult, Newly Diagnosed CP-CML) [6] | MMR at 12 months (Primary); Cumulative rates at 60 months | Primary MMR: Superior to imatinib (47.2% vs. 36.9%); 5-year MMR: 73.9% (this compound) vs. 64.6% (Imatinib); 5-year MR4.5: 47.4% (this compound) vs. 36.6% (Imatinib) | | BCHILD Trial (Pediatric, CP-CML) [4] [5] | Major Cytogenetic Response (MCyR); Complete Cytogenetic Response (CCyR); Major Molecular Response (MMR) | Newly Diagnosed: MCyR: 76.2%; CCyR: 71.4%; MMR: 28.6%; Resistant/Intolerant: MCyR: 82.1%; CCyR: 78.6%; MMR: 50% | | Phase I/II Study (Adult, TKI-Resistant/Intolerant) [3] | Major Cytogenetic Response (MCyR) | MCyR: 32% of patients (after resistance/intolerance to imatinib, dasatinib, and/or nilotinib) |
This compound functions as a potent ATP-competitive inhibitor, primarily targeting the aberrant signaling that drives CML pathogenesis.
This compound inhibits BCR-ABL and Src kinase signaling, which suppresses downstream pathways that drive leukemia cell proliferation and survival [3] [7].
For researchers designing clinical studies, the following practical aspects are critical:
Please note that while this guide covers the core clinical and mechanistic data, the search results I obtained did not contain the full, detailed experimental protocols for the key cited trials (BFORE, BCHILD). To complete a comprehensive whitepaper, you would need to consult the full-text primary publications for:
This compound (this compound hydrate, 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile monohydrate) is a dual inhibitor of Src and Abl tyrosine kinases with minimal activity against platelet-derived growth factor receptor or receptor kinase c-KIT. It is approved for the treatment of Philadelphia-chromosome-positive (Ph+) leukemia, particularly for patients who have developed resistance or intolerance to prior tyrosine kinase inhibitor (TKI) therapies. As a BCS Class IV drug, this compound exhibits reduced solubility and permeability, presenting challenges for analytical method development. Similar to first-generation TKIs like imatinib, this compound demonstrates significant inter-individual pharmacokinetic variability and has a narrow therapeutic index, necessitating therapeutic drug monitoring (TDM) for optimal efficacy and safety.
Clinical studies have established clear exposure-toxicity relationships for this compound, with trough plasma concentrations (C0) above 91.0 ng/mL associated with increased incidence of adverse effects such as liver dysfunction and diarrhea. Additionally, research has shown that this compound affects renal function parameters, with correlations observed between plasma concentrations and increased serum creatinine levels through inhibition of organic cation transporter 2 (OCT2). These findings underscore the importance of reliable bioanalytical methods for quantifying this compound in biological matrices to support pharmacokinetic studies and routine TDM in clinical practice.
The development of a robust HPLC-UV method for this compound quantification requires careful optimization of chromatographic parameters to achieve adequate separation, sensitivity, and efficiency. Based on the published literature, the following conditions have been successfully employed:
Table 1: Optimized Chromatographic Conditions for this compound HPLC-UV Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | CAPCELL PAK C18 MG II (250 × 4.6 mm) | CAPCELL PAK C18 MG II (250 × 4.6 mm) | Raptor C-18 (Not specified) |
| Mobile Phase | 0.5% Na₂HPO₄ (pH 3.5)-ACN-MeOH (55:25:20, v/v/v) | 0.5% KH₂PO₄ (pH 3.5)-ACN-MeOH (60:35:5, v/v/v) | Ammonium acetate buffer (pH 3.0)-ACN (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 250 nm | 250 nm | 260 nm |
| Internal Standard | Imatinib | Erlotinib | Encorafenib |
| Retention Time (this compound) | ~15 min | Not specified | 1.92 min |
| Retention Time (IS) | ~8 min (Imatinib) | Not specified | 4.01 min (Encorafenib) |
| Total Run Time | 20 min | Not specified | 5 min |
| Reference | [1] [2] | [3] | [4] |
The selection of CAPCELL PAK C18 MG II as the stationary phase provides excellent separation efficiency for this compound and internal standards. The mobile phase composition is critical for achieving optimal retention and peak shape, with acidic phosphate buffers (pH 3.5) combined with acetonitrile and methanol proving most effective. The use of 250 nm detection wavelength takes advantage of this compound's strong UV absorption at this wavelength, balancing sensitivity and selectivity.
A modern Quality by Design (QbD) approach to method development employs systematic screening of critical method parameters to establish a design space wherein method performance criteria are consistently met. This methodology involves:
Application of QbD principles to this compound method development has demonstrated that buffer pH and organic modifier ratio are the most influential factors affecting chromatographic separation, with optimal performance achieved at acidic pH (3.0-3.5) and acetonitrile content of 25-40% [4].
Materials Required: Oasis HLB extraction cartridge (1 mL, 30 mg), methanol (HPLC grade), water (HPLC grade), 60% methanol in water (v/v), vortex mixer, nitrogen evaporator, centrifuge.
This SPE procedure provides consistent extraction recovery rates of 84.36-85.82% for this compound across the calibration range with minimal matrix effects [1] [2].
Materials Required: Acetonitrile (HPLC grade), centrifuge, vortex mixer.
The following workflow diagram illustrates the sample preparation and analysis process:
Equipment: HPLC system equipped with UV detector, analytical column (specified in Table 1), guard column (optional but recommended), data acquisition and processing software.
The developed HPLC-UV method for this compound quantification has been comprehensively validated according to ICH guidelines, with the following performance characteristics:
Table 2: Method Validation Parameters for this compound HPLC-UV Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 25-1500 ng/mL | Correlation coefficient (r²) > 0.99 |
| Calibration Curve | y = 0.0024x - 0.0144 (r² = 0.9996) | - |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | CV < 20%, Accuracy 80-120% |
| Lower Limit of Detection (LOD) | 20 ng/mL | Signal-to-noise ratio > 3:1 |
| Intra-day Precision (% CV) | 1.11-6.04% | CV < 15% |
| Inter-day Precision (% CV) | < 8.7% | CV < 15% |
| Accuracy | -5.95% to 5.85% | Within ±15% |
| Extraction Recovery | 84.36-85.82% | Consistent and reproducible |
| Matrix Effect | Not notable | No significant suppression/enhancement |
The method demonstrated excellent linearity over the concentration range of 25-1500 ng/mL, which encompasses the clinically relevant concentration range of 100-250 ng/mL observed in patients with chronic myeloid leukemia during stationary state [1].
Stability studies have confirmed that this compound remains stable under various storage and processing conditions:
The method has demonstrated robustness against minor variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C), making it suitable for routine application in clinical laboratories.
Clinical studies have established critical relationships between this compound plasma concentrations and adverse effects, informing therapeutic drug monitoring protocols:
Table 3: this compound Plasma Concentrations and Clinical Correlations
| Parameter | Concentration Range | Clinical Correlation | Reference |
|---|---|---|---|
| Therapeutic Range | ~62 ng/mL (median) | Target for efficacy and safety | [5] [6] |
| Increased Toxicity Threshold | >91.0 ng/mL | Higher incidence of liver dysfunction and diarrhea | [5] [3] |
| Standard Dose (500 mg/day) | 63.7 ng/mL (median C0) | 90% treatment interruption due to adverse events | [5] [3] |
| Dose Escalation Regimen | 63.0 ng/mL (median C0) | Significantly fewer treatment interruptions (13.5%) | [5] [3] |
| Creatinine Elevation | 63.4-73.2 ng/mL | ~20% increase in serum creatinine via OCT2 inhibition | [6] |
Research comparing standard dose (500 mg/day) versus dose escalation (starting at 100 mg/day) regimens demonstrated that the dose escalation approach resulted in comparable cumulative drug exposure but significantly fewer treatment interruptions (13.5% vs. 90%) due to adverse events [5] [3]. This highlights the importance of individualized dosing strategies guided by therapeutic drug monitoring.
Recent research has identified that the SLC22A2 808G>T polymorphism, which affects organic cation transporter 2 (OCT2) function, influences this compound's impact on serum creatinine levels. Patients with the SLC22A2 808G/G genotype show significant correlations between this compound concentrations and increased serum creatinine values, while those with the 808T allele demonstrate no significant correlation [6]. This pharmacogenetic effect should be considered when interpreting renal function parameters during this compound therapy, as creatinine elevation may not necessarily indicate true renal damage but rather transporter inhibition.
For applications requiring higher sensitivity or faster analysis times, UPLC-MS/MS methods have been developed for this compound quantification:
While MS-based methods offer superior sensitivity and speed, the HPLC-UV approach remains valuable for clinical laboratories lacking access to MS instrumentation, particularly when monitoring concentrations within the established therapeutic range.
The HPLC-UV method presented herein provides a reliable, accurate, and precise approach for quantifying this compound in human plasma, with performance characteristics suitable for therapeutic drug monitoring and pharmacokinetic studies. The method has been validated over the clinically relevant concentration range of 25-1500 ng/mL, with demonstrated specificity, recovery, and stability.
Clinical implementation of this compound therapeutic drug monitoring, guided by the established target trough concentration of approximately 62 ng/mL and toxicity threshold of >91 ng/mL, can optimize treatment outcomes by maximizing efficacy while minimizing adverse events. The dose escalation regimen, starting at 100 mg/day and gradually increasing, provides a valuable strategy for reducing treatment interruptions while maintaining therapeutic exposure.
These application notes and detailed protocols provide researchers and clinicians with comprehensive guidance for implementing this compound quantification in their laboratories, supporting personalized treatment approaches for patients with Philadelphia chromosome-positive leukemias.
This compound monohydrate is a tyrosine kinase inhibitor targeting BCR-ABL and Src kinases, approved for treating chronic myeloid leukemia (CML). As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits both low solubility and low permeability, presenting significant challenges for pharmaceutical analysis and formulation development. The quantitative determination of this compound in various matrices—including bulk drug substances, pharmaceutical formulations, and biological samples—is essential for quality control, stability testing, and bioavailability studies.
UV spectrophotometric methods offer a practical, cost-effective, and widely accessible analytical technique for this compound quantification, particularly suitable for routine analysis in quality control laboratories with limited access to sophisticated instrumentation like LC-MS/MS. These methods provide adequate sensitivity and selectivity for the determination of this compound in dissolution studies, formulation analysis, and method development activities. The following application notes provide detailed protocols and experimental data to facilitate the implementation of UV spectrophotometric methods for this compound quantification in various research and quality control settings.
The maximum absorbance wavelength (λmax) is a fundamental parameter in UV spectrophotometric method development, representing the wavelength at which this compound exhibits peak absorption and optimal sensitivity for quantification. Multiple research studies have reported slightly varying λmax values for this compound depending on the solvent system and instrumental conditions employed (Table 1).
Table 1: this compound Lambda Max Values Under Different Experimental Conditions
| Solvent/Medium | Reported λmax (nm) | Linearity Range (μg/mL) | Reference |
|---|---|---|---|
| 0.1 N HCl (Dissolution Medium) | 266 | 2.8-8.3 | [1] |
| Methanol | 268 | 2-12 | [2] [3] |
| Nanocarrier Formulation | 263 (this compound), 277 (BNCs) | Not specified | [4] [5] |
| HPLC-PDA Analysis | 267 | 10-500 ng/mL (in serum) | [6] |
The observed variations in λmax values can be attributed to several factors including solvent polarity, pH-dependent ionization, and the presence of formulation excipients. The bathochromic shift (red shift) observed in nanocarrier formulations (λmax = 277 nm) suggests potential molecular interactions between this compound and the lipid matrix, which may affect the electronic transition energy states of the chromophore.
This compound possesses a methoxy-4-anilinoquinoline-3-carbonitrile chemical structure that contains multiple chromophores responsible for its UV absorption characteristics, including the quinoline ring system, anilino group, and carbonitrile moiety. These conjugated π-electron systems facilitate electronic transitions when exposed to UV radiation, resulting in measurable absorption spectra between 200-400 nm. The pH-dependent ionization of the secondary amine and the methoxy substituents contribute to spectral shifts observed in different solvent systems, with acidic conditions generally resulting in hypsochromic shifts (blue shifts) due to protonation of nitrogen atoms in the quinoline ring.
Prior to sample analysis, perform system suitability tests to ensure spectrophotometer performance:
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte within a given range.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions.
Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or reference value.
Table 2: Method Validation Parameters for this compound UV Spectrophotometric Assay
| Validation Parameter | Experimental Results | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity Range | 2-12 μg/mL (bulk), 2.8-8.3 μg/mL (dissolution) | R² ≥ 0.995 | [1] [2] |
| Precision (Repeatability) | %RSD = 0.501% (intra-day), 1.6% (dissolution) | %RSD ≤ 2.0% | [1] [2] |
| Intermediate Precision | Analyst 1: 96.2%, Analyst 2: 91.91% (%RSD 2.8) | %RSD ≤ 3.0% | [1] |
| Accuracy (% Recovery) | 98.0-101.1% across 80-120% range | 95.0-105.0% | [1] |
| LOD | 0.018 μg/mL (UV in nanocarrier) | S/N ≥ 3 | [4] [5] |
| LOQ | 0.0482 μg/mL (UV in nanocarrier) | S/N ≥ 10 | [4] [5] |
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The dissolution profile of this compound 500mg tablets can be monitored using UV spectrophotometric detection, providing a cost-effective alternative to HPLC methods for quality control purposes.
For This compound-loaded lipid nanoparticles, the λmax shows a bathochromic shift to 277 nm compared to 263 nm for pure drug, indicating potential molecular interactions.
Figure 1: this compound UV Spectrophotometric Method Development Workflow
Figure 2: Dissolution Testing Protocol for this compound Tablets
The UV spectrophotometric methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in various pharmaceutical contexts. The established lambda max of 266 nm in 0.1N HCl dissolution medium offers optimal sensitivity for routine analysis, with minor variations observed in different solvent systems. The method validation data confirm that UV spectrophotometry is fit-for-purpose for dissolution testing, formulation analysis, and quality control of this compound-containing products, providing a cost-effective alternative to more sophisticated chromatographic techniques while maintaining compliance with regulatory requirements for analytical method validation.
This compound (Bosulif) is a second-generation dual inhibitor of Src and Abl tyrosine kinases approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Despite its established efficacy, this compound therapy presents significant clinical challenges due to substantial interpatient variability in pharmacokinetics and a narrow therapeutic window. The most frequent adverse events include diarrhea, liver dysfunction, and elevated serum creatinine, which often lead to treatment interruptions or discontinuations. Therapeutic drug monitoring (TDM) has emerged as a valuable strategy to optimize this compound dosing by maintaining plasma concentrations within a target range that maximizes efficacy while minimizing toxicity.
The pharmacological basis for this compound TDM stems from several exposure-response relationships established in clinical studies. Research has demonstrated that this compound trough concentrations (C₀) correlate significantly with both efficacy and safety endpoints. For instance, a pooled analysis of phase 3 trials showed that this compound exposure within the first month of therapy was associated with higher rates of major molecular response (MMR) at 12 months [1]. Conversely, elevated trough concentrations have been linked to an increased incidence of adverse events, particularly diarrhea and liver transaminase elevations [1] [2]. These findings provide a strong rationale for implementing TDM to guide dose adjustments, especially considering that up to 90% of patients receiving standard dosing (500 mg/day) require treatment interruptions due to adverse events [1].
Current evidence supports a target this compound trough concentration range of approximately 60-90 ng/mL for optimizing the benefit-risk ratio in CML treatment. The median C₀ in patients receiving the standard 500 mg/day dose is approximately 63 ng/mL, which has been associated with adequate efficacy [1] [2]. Quartile analysis of trough concentrations has revealed that values exceeding 91.0 ng/mL are associated with a significantly higher prevalence of liver dysfunction (all grades) and diarrhea (grade >2) [1]. This threshold represents a critical upper limit for minimizing toxicity while maintaining therapeutic efficacy.
Table 1: this compound Exposure-Response Relationships
| Parameter | Exposure Relationship | Clinical Impact | Reference |
|---|---|---|---|
| Efficacy | C₀ > 62 ng/mL | Associated with improved molecular response rates | [1] [2] |
| Diarrhea | C₀ > 91 ng/mL | Increased incidence of grade >2 diarrhea | [1] |
| Liver Dysfunction | C₀ > 91 ng/mL | Higher prevalence of all-grade transaminase elevations | [1] |
| Renal Effects | C₀ = 63-73 ng/mL | ~20% increase in serum creatinine via OCT2 inhibition | [2] |
The relationship between this compound concentrations and renal effects deserves particular attention. Research has demonstrated that this compound inhibits organic cation transporter 2 (OCT2) in the renal tubules, leading to reduced creatinine secretion and subsequently elevated serum creatinine levels without true nephrotoxicity [2]. This effect is particularly pronounced in patients with the SLC22A2 808G/G genotype, who exhibit normal OCT2 transport activity. In these patients, a significant correlation exists between this compound C₀ and the rate of serum creatinine increase (r = 0.345, P < 0.001) [2]. This pharmacogenetic interaction highlights the potential for personalized dosing based on both TDM and genetic profiling.
The HPLC-UV method provides a robust, cost-effective alternative for this compound quantification in clinical settings where LC-MS/MS instrumentation is unavailable. The established protocol employs a solid-phase extraction procedure using Oasis HLB cartridges (1 mL, 30 mg) with imatinib as an internal standard [3]. Chromatographic separation is achieved using a CAPCELL PAK C18 MG II reversed-phase column (250 × 4.6 mm) with a mobile phase consisting of 0.5% Na₂HPO₄ (pH 3.5)-acetonitrile-methanol (55:25:20, v/v/v) at a flow rate of 1.0 mL/min. Detection is performed at 250 nm, with this compound eluting at approximately 15 minutes [3].
This method demonstrates excellent analytical performance with a linear range of 25-1500 ng/mL (r² = 0.9996), which adequately encompasses the therapeutic range. Validation parameters include intra-day and inter-day precision (CV < 8.7%), accuracy (85-95%), and recovery rates of 84-86% [3]. The lower limit of quantification (LLOQ) is 25 ng/mL, sufficient for clinical TDM applications given the therapeutic target of ~60 ng/mL. The method requires only 100 μL of plasma, making it suitable for pediatric applications or cases with limited sample volume.
For laboratories with access to advanced instrumentation, LC-MS/MS offers superior sensitivity and specificity for this compound quantification. A validated method described in the literature utilizes a C18 column (2.1 × 50 mm, 1.8 μm) with isocratic elution using acetonitrile-water (30:70, v/v) containing 0.1% formic acid at a flow rate of 0.15 mL/min [4]. The total run time is only 5 minutes, significantly improving throughput compared to HPLC-UV. Detection employs positive electrospray ionization with multiple reaction monitoring (MRM) of transitions m/z 530→141 for this compound and m/z 313→165 for the internal standard (tofacitinib).
Table 2: Analytical Method Comparison for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Linear Range | 25-1500 ng/mL | 5-200 ng/mL |
| LLOQ | 25 ng/mL | 5 ng/mL |
| Analysis Time | 20 minutes | 5 minutes |
| Precision (CV%) | <8.7% | <4% |
| Sample Volume | 100 μL | 50 μL |
| Sample Preparation | Solid-phase extraction | Protein precipitation |
| Key Advantage | Cost-effectiveness, wider availability | High sensitivity, rapid analysis |
The LC-MS/MS method demonstrates exceptional sensitivity with an LLOQ of 5 ng/mL and a linear range of 5-200 ng/mL (r² ≥ 0.9991) [4]. This enhanced sensitivity is particularly valuable for monitoring patients requiring dose reductions due to toxicity or those with hepatic impairment receiving the reduced 200 mg/day dose. Both methods have been successfully applied in clinical settings and provide reliable quantification of this compound in human plasma.
For accurate TDM, blood samples should be collected immediately before the next dose to measure trough concentrations (C₀). Based on this compound's elimination half-life (approximately 20-30 hours based on metabolic stability data), steady-state concentrations are typically achieved after 5-7 days of consistent dosing [4]. The optimal timing for initial TDM is 2-4 weeks after treatment initiation or dose modification, as this allows sufficient time for concentrations to stabilize while enabling early intervention if necessary. During the initial treatment phase, monitoring every 2 weeks for the first 3 months is recommended, followed by monthly assessments during the subsequent 6 months [1].
The recommended dose escalation regimen begins with 100 mg once daily, increased by 100 mg every 2 weeks to a maximum of 500 mg/day based on individual tolerance and trough concentrations [1]. This approach has demonstrated superior tolerability compared to standard dosing, with only 13.5% of patients requiring treatment interruption versus 90% in the standard dosing group [1]. When C₀ exceeds 91 ng/mL, dose reduction by 100 mg increments should be considered, particularly if accompanied by grade 2+ adverse events. Conversely, if C₀ remains below 60 ng/mL in the absence of adequate molecular response, dose escalation may be warranted if tolerated.
Figure 1: Clinical Decision Workflow for this compound TDM
The SLC22A2 808G>T polymorphism significantly influences this compound's effect on serum creatinine levels without representing true nephrotoxicity. Patients with the SLC22A2 808G/G genotype exhibit normal OCT2 transport activity and demonstrate a significant correlation between this compound C₀ and creatinine elevation (r = 0.345, P < 0.001) [2]. In contrast, those with the 808T allele have inherently reduced OCT2 activity and show no significant relationship between this compound concentrations and creatinine changes. For patients with the 808G/G genotype, meticulous TDM is crucial to avoid unnecessary dose reductions due to OCT2-mediated creatinine elevations that do not reflect renal damage.
Patients with preexisting hepatic impairment (Child-Pugh classes A, B, or C) require initial dose reduction to 200 mg once daily [5]. In these populations, TDM is particularly valuable for guiding subsequent dose adjustments, as this compound undergoes extensive hepatic metabolism primarily via CYP3A4. The metabolic stability assessment of this compound indicates high intrinsic clearance (34.3 μL/min/mg) and a short in vitro half-life (20.21 minutes) in human liver microsomes, suggesting that hepatic dysfunction can significantly impact drug exposure [4].
Recent investigations have explored this compound repurposing for neurodegenerative conditions, including dementia with Lewy bodies (DLB) and amyotrophic lateral sclerosis (ALS). A randomized, placebo-controlled study in DLB patients utilized a markedly reduced dose of 100 mg daily, which demonstrated significant cerebrospinal fluid penetration and target engagement with Abl inhibition [6]. This dose achieved sufficient central nervous system exposure while maintaining an acceptable safety profile, with no serious adverse events or dropouts reported. These findings highlight the potential for TDM in optimizing this compound dosing for non-oncological indications where the risk-benefit profile differs substantially from CML.
The iDReAM study protocol outlines a phase 2 investigation of this compound in ALS patients utilizing doses of 200 mg or 300 mg daily for 24 weeks [7]. This research builds upon phase 1 safety data and incorporates comprehensive pharmacokinetic monitoring to establish exposure-response relationships in this novel population. The study design includes rigorous safety assessment and exploratory efficacy evaluation using the ALSFRS-R score, with planned comparison to historical controls [7]. These developments underscore the expanding therapeutic landscape for this compound and the increasingly important role of TDM across diverse clinical applications.
Therapeutic drug monitoring of this compound represents a valuable strategy for individualizing therapy in CML and emerging indications. Implementation of the protocols outlined in this document requires appropriate analytical methodology, correct sampling procedures, and clinical interpretation within the context of individual patient characteristics. As research continues to refine target concentrations and elucidate exposure-response relationships across diverse populations, TDM is poised to play an increasingly central role in optimizing this compound therapy.
Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) targeting BCR-ABL1 and Src family kinases, approved for treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML) in both newly diagnosed chronic phase and in cases of resistance or intolerance to prior therapy [1]. While the standard starting dose is 400 mg daily for newly diagnosed chronic phase CML and 500 mg daily for resistant/intolerant disease [2], dose escalation strategies serve two primary purposes: (1) improving efficacy in patients with inadequate response, and (2) managing adverse events through modified initiation regimens.
The BFORE trial demonstrated significantly higher and faster major molecular response (MMR) rates with this compound versus imatinib in newly diagnosed chronic phase CML, establishing its efficacy profile [3]. Recent investigations focus on optimizing the therapeutic window through dose modification, particularly exploring lower initiating doses with gradual escalation to mitigate toxicities while maintaining efficacy [4] [5].
For patients who do not achieve adequate hematologic, cytogenetic, or molecular responses and who do not experience Grade 3 or higher adverse reactions at the recommended starting dose, the following escalation protocol is recommended:
Table 1: Standard this compound Dosing in Chronic Phase CML
| Clinical Scenario | Recommended Starting Dose | Dose Escalation Parameters | Maximum Dose |
|---|---|---|---|
| Newly diagnosed chronic phase Ph+ CML | 400 mg orally once daily | Increments of 100 mg once daily for inadequate response without Grade ≥3 adverse reactions | 600 mg once daily |
| Chronic/accelerated/blast phase Ph+ CML with resistance/intolerance to prior therapy | 500 mg orally once daily | Same as above | 600 mg once daily |
| Moderate renal dysfunction (CrCl 30-50 mL/min) - newly diagnosed | 300 mg orally once daily | Consider cautious escalation if tolerated | 600 mg once daily |
| Severe renal dysfunction (CrCl <30 mL/min) - newly diagnosed | 200 mg orally once daily | Consider cautious escalation if tolerated | 600 mg once daily |
| Hepatic impairment (Child-Pugh A, B, or C) | 200 mg orally once daily | Limited data on efficacy at this dose; cautious approach recommended | 600 mg once daily |
Recent clinical trials have investigated alternative dosing strategies to improve tolerability:
The BOGI trial (2023) implemented a progressive initiation regimen for resistant/intolerant chronic phase CML:
This approach significantly reduced discontinuation due to drug-related toxicities (11.4% versus 32% in historical controls, p=0.005) while maintaining comparable efficacy, with 65.7% achieving MMR and 42.9% achieving deep molecular response (DMR) at 12 months [4].
A Japanese study (2018) implemented a similar dose-escalation regimen:
The BOGI trial demonstrated that the lower initiating dose strategy maintained efficacy despite the modified approach:
Table 2: Efficacy Outcomes with Lower-Initiating Dose this compound (BOGI Trial)
| Efficacy Parameter | Result at 12 Months | Comparative Historical Control |
|---|---|---|
| Cumulative MMR rate | 65.7% (95% CI: 49.2-79.2%) | Comparable to standard dosing |
| Cumulative DMR rate | 42.9% (95% CI: 28.0-59.1%) | Comparable to standard dosing |
| Cytogenetic response (CCyR) at 6 months | 80.0% | Comparable to standard dosing |
| Treatment discontinuation due to drug-related toxicities | 11.4% (p=0.005) | 32% with standard dosing |
The median daily this compound dosage achieved with this strategy was 391.7 mg/day, with a relative dose intensity of 78% over 12 months [4].
Dose escalation regimens significantly impact safety profiles:
A 2018 pharmacokinetic study revealed that adverse events correlated with plasma concentrations, with liver dysfunction (all grades) and diarrhea (Grade >2) predominantly occurring in patients with trough plasma concentrations (C0) >91.0 ng/mL [5].
The correlation between this compound plasma concentration and adverse effects supports therapeutic drug monitoring:
Specific protocols for adverse event management during this compound therapy:
Table 3: Dose Modification Guidelines for Adverse Events
| Adverse Event | Action | Dose Adjustment/Resumption |
|---|---|---|
| Liver transaminases >5×ULN | Withhold therapy | Resume at 400 mg once daily after recovery to ≤2.5×ULN; discontinue if recovery takes >4 weeks |
| Liver transaminases ≥3×ULN with bilirubin >2×ULN and alkaline phosphatase <2×ULN (Hy's law) | Discontinue therapy | Permanent discontinuation recommended |
| Grade 3-4 diarrhea (≥7 stools/day over baseline) | Withhold therapy | Resume at 400 mg once daily after recovery to Grade ≤1 |
| Other Grade 3-4 non-hematologic adverse reactions | Withhold until resolved | Resume at reduced dose (decrease by 100 mg); consider re-escalation |
| ANC <1000×10⁶/L or platelets <50,000×10⁶/L | Withhold therapy | Resume at same dose if recovery within 2 weeks; reduce by 100 mg if >2 weeks |
For patients considering treatment discontinuation after achieving deep molecular response:
The following workflow diagrams illustrate key experimental and clinical decision pathways for this compound dose escalation:
Diagram 1: this compound Dose Escalation and Management Workflow. This diagram illustrates the comprehensive decision pathway for this compound initiation, dose modification, and long-term management in chronic phase CML.
This compound dose escalation strategies provide critical tools for optimizing outcomes in chronic phase CML management. The established approach of escalating from standard doses (400/500 mg) to a maximum of 600 mg for inadequate response remains a cornerstone of therapy. However, emerging evidence from the BOGI trial and pharmacokinetic studies supports an alternative paradigm of initiating at lower doses (200 mg) with gradual escalation to improve tolerability while maintaining efficacy.
The correlation between this compound plasma concentrations and adverse events suggests a role for therapeutic drug monitoring in clinical practice, particularly for patients experiencing toxicities. As treatment-free remission becomes an increasingly achievable goal in CML management, optimized dosing strategies that balance efficacy and tolerability will be essential for maximizing long-term outcomes.
This compound monohydrate is a second-generation dual inhibitor of Abelson (Abl) and Src tyrosine kinases approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). As a BCR-ABL tyrosine kinase inhibitor (TKI), this compound demonstrates potent activity against CML cells, with the exception of those harboring the T315I or V299L mutations. Similar to other TKIs, this compound exhibits significant inter-patient pharmacokinetic variability and a relatively narrow therapeutic window, necessitating therapeutic drug monitoring (TDM) to optimize clinical outcomes while minimizing adverse effects. Research has established a clear exposure-response relationship for this compound, where plasma concentrations correlate with both efficacy and toxicity profiles, particularly gastrointestinal adverse events such as diarrhea.
The implementation of TDM for this compound requires robust analytical methods capable of precise quantification in biological matrices. This document presents comprehensive application notes and detailed protocols for the analysis of this compound plasma concentrations using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been validated according to regulatory guidelines and applied successfully in clinical settings, providing researchers with reliable tools for this compound quantification in plasma matrices. The protocols outlined herein include sample preparation techniques, chromatographic conditions, and mass spectrometric parameters optimized for this compound detection and quantification.
Multiple analytical techniques have been developed and validated for the quantification of this compound in biological matrices, each offering distinct advantages depending on the required sensitivity, specificity, and available instrumentation. HPLC-UV methods provide a cost-effective solution for laboratories without access to mass spectrometry instrumentation, while LC-MS/MS methods offer superior sensitivity and selectivity for low-concentration determinations. The choice of method depends on several factors, including required sensitivity, sample throughput, available equipment, and intended application (research versus clinical monitoring).
The table below summarizes the key performance characteristics of three validated methods for this compound quantification:
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method Parameter | HPLC-UV [1] | LC-MS/MS (Human) [2] | UPLC-MS/MS (Rodent) [3] |
|---|---|---|---|
| Linear Range | 25–1500 ng/mL | 2–500 ng/mL | 5–3000 ng/mL |
| LLOQ | 25 ng/mL | 2 ng/mL | 5 ng/mL |
| LOD | 20 ng/mL | Not specified | Not specified |
| Precision (CV%) | ≤8.7% | According to FDA/EMA guidelines | <11.3% |
| Accuracy | −5.95% to 5.85% | According to FDA/EMA guidelines | Within ±9.8% |
| Recovery | 84.36%–85.82% | Appropriate per guidelines | Not specified |
| Run Time | 20 minutes | 7.0 minutes | 3.0 minutes |
| Internal Standard | Imatinib | Stable isotopically labeled compounds | Diazepam |
| Sample Volume | 100 μL | Not specified | Not specified |
| Extraction Method | Solid-phase extraction | Protein precipitation | Protein precipitation |
Each analytical method has been rigorously validated to ensure reliability in this compound quantification. The HPLC-UV method demonstrates excellent linearity over a concentration range relevant to therapeutic drug monitoring, with a correlation coefficient (r²) of 0.9996. The LC-MS/MS method validated for simultaneous determination of ten kinase inhibitors shows appropriate accuracy and precision according to FDA and EMA guidelines, making it suitable for clinical TDM in oncology settings where multiple TKIs may be monitored. The UPLC-MS/MS method developed for rodent studies offers the widest linear range and fastest analysis time, enabling high-throughput applications in preclinical pharmacokinetic studies.
For therapeutic drug monitoring in CML patients, the target steady-state trough plasma concentration (C₀) of this compound has been investigated in relation to efficacy and safety outcomes. Clinical data indicates that maintaining a trough concentration below 91.0 ng/mL may help minimize the incidence of adverse events, particularly diarrhea and liver dysfunction, while still maintaining efficacy. One study reported that patients with C₀ values in the highest quartile (>91.0 ng/mL) experienced a higher prevalence of these adverse events [4]. These findings underscore the importance of accurate plasma concentration monitoring to guide dose adjustments and optimize the therapeutic benefit of this compound treatment.
Preparation of Standards and Internal Standard:
Sample Pre-treatment:
Solid-Phase Extraction:
Reconstitution:
The HPLC-UV method has been comprehensively validated according to accepted guidelines [1]. The method demonstrates linearity over the concentration range of 25-1500 ng/mL with a correlation coefficient of ≥0.999. Precision studies showed intraday and interday coefficients of variation below 8.7%, while accuracy ranged from -5.95% to 5.85% across the validation range. The extraction recovery of this compound was consistent across quality control levels, ranging from 84.36% to 85.82%. The method showed no significant matrix effects and demonstrated specificity against potential interferences from plasma components or this compound metabolites.
Protein Precipitation Procedure:
Alternative Solid-Phase Extraction (for improved cleanliness):
Table 2: Optimal LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition 1 [3] | Condition 2 [2] |
|---|---|---|
| Mobile Phase A | 0.1% formic acid in water | 10 mM ammonium bicarbonate in water-methanol (9:1, v/v) |
| Mobile Phase B | Acetonitrile | 10 mM ammonium bicarbonate in methanol-water (9:1, v/v) |
| Gradient Program | Linear gradient from 10% B to 90% B over 2.0 min | Specific gradient elution optimized for multi-analyte |
| Flow Rate | 0.40 mL/min | 0.40 mL/min |
| Column Temperature | 40°C | Ambient |
| Injection Volume | 5 μL | 1-10 μL (optimized for sensitivity) |
| Ionization Mode | ESI positive | ESI positive |
| MRM Transitions | 530.3 → 141.1 (this compound) | Specific for each TKI in panel |
| Internal Standard MRM | 285.2 → 193.1 (diazepam) | Stable isotope-labeled analogs |
For optimal this compound detection, mass spectrometer parameters should be carefully optimized:
Ion Source Parameters:
Compound-Specific Parameters:
Method Validation:
Therapeutic drug monitoring of this compound is particularly valuable due to its established exposure-response relationship. Clinical studies have demonstrated that this compound plasma concentrations correlate with the incidence of certain adverse effects, particularly diarrhea and rash [4] [5]. Research indicates that maintaining trough concentrations below 91.0 ng/mL may help minimize the incidence of gastrointestinal toxicities while maintaining efficacy. A dose-escalation approach starting at 100 mg/day and gradually increasing to the target dose has shown improved tolerability with comparable overall drug exposure compared to standard dosing [4].
For clinical implementation, blood samples for trough concentration monitoring should be collected just prior to the next scheduled dose (typically 24±1 hours after the previous dose). Monitoring is recommended at steady-state (after 5-7 half-lives, approximately 2-4 weeks after initiation or dose change). The following table summarizes key clinical pharmacokinetic parameters and monitoring recommendations:
Table 3: Clinical Pharmacokinetic Parameters and TDM Recommendations for this compound
| Parameter | Value/Range | Clinical Significance |
|---|---|---|
| Time to Cₘₐₓ | 4-6 hours | Supports once-daily dosing regimen |
| Elimination Half-life | 22.5-33 hours | Steady-state achieved in ~1-2 weeks |
| Protein Binding | 94-96% | High protein binding, limited dialysis removal |
| Target Trough (C₀) | <91.0 ng/mL (toxicity threshold) | Minimizes diarrhea and liver dysfunction |
| Food Effect | 1.6-1.7-fold increase in AUC | Recommend consistent administration with food |
| Primary Metabolites | Oxydechlorinated (M2), N-desmethylated (M5) | Inactive metabolites, no need for monitoring |
| Steady-state Timing | 1-2 weeks after initiation | Optimal time for initial TDM assessment |
Several important factors must be considered when implementing this compound quantification methods:
Stability Considerations:
Matrix Effects:
Drug-Drug Interactions:
The following diagram illustrates the complete workflow for this compound plasma concentration analysis, from sample collection to data interpretation:
This workflow provides a systematic approach to this compound plasma concentration analysis, emphasizing key decision points in method selection based on available instrumentation and required sensitivity. The HPLC-UV method offers a practical solution for clinical laboratories focused primarily on therapeutic drug monitoring, while LC-MS/MS methods provide the sensitivity and specificity needed for research applications and preclinical studies. Proper implementation of either method requires careful attention to sample preparation, chromatographic separation, and detection parameters as detailed in the protocols above.
The analytical methods presented in this application note provide robust and validated approaches for the quantification of this compound in plasma matrices. The HPLC-UV method represents a cost-effective solution for clinical laboratories with standard instrumentation, while the LC-MS/MS methods offer enhanced sensitivity and throughput for specialized applications. Implementation of these methods enables therapeutic drug monitoring of this compound, which has demonstrated clinical value in optimizing dosing regimens to maximize efficacy while minimizing adverse effects.
As this compound finds expanding clinical applications beyond CML, including ongoing investigations in neurodegenerative diseases such as dementia with Lewy bodies [6], reliable quantification methods will remain essential for both clinical management and research. The protocols detailed herein provide researchers and clinicians with comprehensive guidance for implementing this compound plasma analysis in their respective settings, ultimately contributing to improved patient outcomes through personalized dosing approaches.
Bosutinib (4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile monohydrate) is a dual inhibitor of Src and Abl tyrosine kinases approved for the treatment of chronic myeloid leukemia (CML). As a therapeutic agent with significant interpatient variability and a narrow therapeutic index, therapeutic drug monitoring (TDM) is essential for optimizing clinical efficacy and minimizing adverse effects. The development of robust analytical methods for this compound quantification requires adherence to internationally recognized validation guidelines established by the International Council for Harmonisation (ICH).
The ICH quality guidelines, particularly Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System), provide a systematic framework for developing and validating analytical methods throughout the product lifecycle. ICH Q8 introduces the concept of Quality by Design (QbD), which emphasizes understanding and controlling analytical methods based on sound science and quality risk management. The QbD approach begins with defining an Analytical Target Profile (ATP) and identifying Critical Method Parameters (CMPs) that may affect Critical Method Attributes (CMAs). ICH Q9 provides principles and tools for quality risk management that enable proactive identification and control of potential method risks, while ICH Q10 describes a comprehensive pharmaceutical quality system for maintaining method performance throughout the lifecycle [1] [2] [3].
This document presents detailed application notes and experimental protocols for validating this compound analytical methods across various techniques, including HPLC-UV, LC-MS/MS, and UV-spectrophotometry. All protocols have been designed and optimized in accordance with ICH guidelines to ensure reliability, accuracy, and regulatory compliance.
The HPLC-UV method provides a sensitive, specific, and accessible technique for quantifying this compound in human plasma, making it suitable for clinical therapeutic drug monitoring in hospital laboratories where LC-MS/MS instrumentation may not be readily available. This method has been validated for the quantitative determination of this compound over a concentration range of 25-1500 ng/mL, covering the typical steady-state plasma concentrations (100-250 ng/mL) observed in CML patients [4].
Prepare calibration standards at concentrations of 25, 50, 100, 250, 500, and 1500 ng/mL by spiking drug-free plasma with appropriate working standard solutions. Prepare quality control samples at low, medium, and high concentrations (100, 250, and 1500 ng/mL) for method validation.
The method demonstrates excellent linearity (r² = 0.9996) over the specified range, with precision (CV ≤ 8.7%) and accuracy (85-110%) meeting ICH requirements. The extraction recovery ranges from 84.36% to 85.82%, demonstrating efficient and consistent sample preparation. The lower limit of quantification (LLOQ) is 25 ng/mL, with a limit of detection (LOD) of 20 ng/mL [4].
Liquid chromatography-tandem mass spectrometry provides superior sensitivity, specificity, and throughput for this compound quantification in metabolic stability studies. This method has been specifically developed and validated for application in human liver microsomes (HLMs) to evaluate the metabolic stability of this compound, characterized by intrinsic clearance (CL₍ᵢₙₜ₎) and in vitro half-life (t₁/₂). The method offers a rapid analysis time (5 minutes) with excellent sensitivity (LOQ 5 ng/mL), enabling high-throughput analysis of incubation samples [5].
Incubation mixture preparation:
Reaction initiation:
Sample collection:
Sample processing:
Calculate percentage remaining at each time point relative to time zero. Determine elimination rate constant (k) from slope of ln(% remaining) versus time plot. Calculate in vitro half-life using t₁/₂ = 0.693/k. Determine intrinsic clearance using CL₍ᵢₙₜ₎ = (0.693/t₁/₂) × (incubation volume/microsomal protein).
The method demonstrates excellent linearity (r² ≥ 0.9991) over 5-200 ng/mL range, with precision (CV < 4%) and accuracy (85-115%) meeting EMA guidelines. The extraction recovery exceeds 100% (102.7 ± 3.12% for this compound, 101.63 ± 2.58% for IS), indicating efficient protein precipitation. The method successfully applied to metabolic stability assessment, revealing this compound has high intrinsic clearance (34.3 μL/min/mg) and short in vitro half-life (20.21 minutes), suggesting potential for rapid hepatic elimination [5].
UV-spectrophotometric dissolution testing provides a simple, cost-effective, and reliable quality control method for this compound solid dosage forms. This method has been validated according to ICH guidelines for the analysis of 500 mg this compound tablets, with quantification at 266 nm in 0.1N HCl dissolution medium. The method demonstrates excellent accuracy and precision while offering advantages of simplicity and accessibility for quality control laboratories [6].
The method validation demonstrates excellent linearity (r² = 0.999) over 2.8-8.3 μg/mL range, with accuracy (mean recovery 100.0%, RSD 0.8%) and precision (intra-day RSD 1.6%, inter-analyst RSD 2.8%) meeting ICH requirements. The dissolution profile shows over 96% drug release within 45 minutes, well above the specified tolerance (Q) of 70%. The method demonstrates robustness against minor wavelength variations and specificity with no interference from placebo components [6].
According to ICH Q8 and Q9 guidelines, criticality assessment is fundamental to analytical method development and validation. The criticality of method parameters is determined by their potential impact on critical method attributes, which in turn affect the method's ability to accurately measure critical quality attributes (CQAs) of the drug product. This relationship can be visualized as follows:
Figure 1: Criticality Assessment Workflow for Analytical Methods Following ICH Q8 and Q9
The following table summarizes the key performance characteristics of the three this compound analytical methods, demonstrating how each meets ICH validation requirements for specific applications:
Table 1: Comparison of this compound Analytical Method Validation Characteristics
| Validation Parameter | HPLC-UV Method [4] | LC-MS/MS Method [5] | UV-Spectrophotometry Method [6] |
|---|---|---|---|
| Application Matrix | Human plasma | Human liver microsomes | Dissolution testing (0.1N HCl) |
| Linearity Range | 25-1500 ng/mL | 5-200 ng/mL | 2.8-8.3 μg/mL |
| Correlation Coefficient (r²) | 0.9996 | ≥0.9991 | 0.999 |
| Precision (CV%) | Intra-day: 1.11-6.04% Inter-day: <8.7% | Intra-day: <4% Inter-day: <4% | Intra-day: 1.6% Inter-analyst: 2.8% | | Accuracy | -5.95% to 5.85% | 85-115% | Mean recovery: 100.0% | | LOD/LOQ | LOD: 20 ng/mL LOQ: 25 ng/mL | Not specified LOQ: 5 ng/mL | LOQ: 2.8 μg/mL | | Extraction Recovery | 84.36-85.82% | 102.7 ± 3.12% | Not applicable | | Key Application | Therapeutic drug monitoring | Metabolic stability studies | Quality control dissolution testing |
According to ICH Q9, quality risk management should be applied throughout the analytical method lifecycle. The risk assessment process includes risk identification, risk analysis, and risk evaluation for all potential method parameters that could impact data quality. The following diagram illustrates the systematic approach to method development and validation:
Figure 2: Quality Risk Management in Analytical Method Lifecycle Following ICH Q9
For this compound methods, critical parameters typically include chromatographic conditions (mobile phase composition, pH, column temperature), sample preparation variables (extraction efficiency, matrix effects), and detection parameters. These should be identified through risk assessment tools such as Failure Mode Effects Analysis (FMEA) and systematically evaluated through design of experiments (DoE) approaches.
The application notes and protocols presented in this document provide comprehensive guidance for the validation of this compound analytical methods in accordance with ICH Q8, Q9, and Q10 principles. The HPLC-UV method offers a robust solution for clinical TDM applications, while the LC-MS/MS method delivers high sensitivity for metabolic stability studies, and the UV-spectrophotometric method provides a cost-effective approach for dissolution testing in quality control settings.
Implementation of these methods within a QbD framework ensures identification and control of critical method parameters, leading to robust and reliable analytical performance throughout the method lifecycle. The validation data demonstrate that all methods meet ICH requirements for linearity, precision, accuracy, specificity, and sensitivity for their intended applications.
As emphasized in ICH Q10, continual improvement of analytical methods should be pursued through monitoring of performance indicators and implementation of corrective and preventive actions (CAPA) when trends indicate potential method deterioration. This proactive approach to analytical quality management ensures ongoing reliability of this compound quantification data supporting pharmaceutical development, manufacturing, and clinical applications.
Bosutinib, a tyrosine kinase inhibitor, faces challenges like poor solubility, low permeability, and dose-limiting side effects. Nanocarrier systems have been developed to overcome these hurdles, enhancing its delivery and efficacy. The table below summarizes the key performance data for three advanced this compound nanoformulations.
| Nanocarrier Type | Key Quantitative Findings | Experimental Model | Reference |
|---|---|---|---|
| High-Density Lipoprotein (HDL) Nanoparticles | Drug loading: >10% (w/w). In vitro: Outperformed free this compound in disrupting G2/M cell cycle arrest. In vivo: Significantly controlled tumor growth with radiotherapy; enhanced radiation-induced immune response. | UM-SCC-1 cells (in vitro); immunocompetent murine HNSCC model (in vivo). | [1] |
| Lipid Nanocarriers (LNCs) | Entrapment Efficiency: ~90%. Particle Size: ~150 nm. PDI: ~0.2. Attenuated food effect (Cmax fast/fed: 0.94; AUC fast/fed: 0.93). Ex vivo: Improved intestinal permeation. | MCF-7 cell line (in vitro); ex vivo rat intestine; Sprague Dawley rats (in vivo). | [2] |
| Panitumumab-conjugated Polycaprolactone (PCL) Nanoparticles | In vitro: Superior cytotoxicity and apoptotic effect against HCT116 cells compared to free this compound. In vivo: Selective tumor targeting demonstrated. | HCT116 colorectal cancer cells (in vitro); in vivo efficacy model. | [3] |
Here are the methodologies for the preparation and key characterization assays of the described nanocarriers.
The following diagrams, generated using Graphviz, illustrate the core concepts and mechanisms.
This diagram outlines the three primary nanocarrier systems discussed and their primary advantages.
This flowchart depicts the proposed mechanism by which this compound-loaded HDL nanoparticles achieve radiosensitization.
This compound is a second-generation tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). As a BCR-ABL kinase inhibitor, it demonstrates potent activity against multiple imatinib-resistant mutations, making it a crucial therapeutic option for patients who have developed resistance to first-line treatments. The chemical structure of this compound (C₂₆H₂₉Cl₂N₅O₃) with a molecular weight of 530.4 g/mol contributes to its specific analytical characteristics and challenges in bioanalysis [1] [2].
Therapeutic drug monitoring (TDM) of this compound is clinically essential due to several factors:
This compound undergoes extensive hepatic metabolism, primarily through cytochrome P450 3A4 (CYP3A4) enzymes, producing multiple metabolites including oxidative dechlorinated this compound and N-desmethylated this compound as major metabolites. Recent studies have identified at least 10 distinct metabolites through comprehensive profiling using high-resolution mass spectrometry, with most metabolites detected in fecal samples, indicating significant biliary elimination [2].
The analytical challenges in this compound quantification include:
Table 1: Comparison of this compound Extraction Methods and Their Performance Characteristics
| Extraction Method | Recovery (%) | Matrix Effects (%) | Precision (%CV) | Linearity Range (ng/mL) | Reference |
|---|
| Solid-Phase Extraction (SPE) | 84.36-85.82 | Minimal | Intra-day: 1.11-6.04 Inter-day: <8.7 | 25-1500 | [4] | | Protein Precipitation (ACN) | 101.63-102.70 | Not specified | Intra-day: <4 Inter-day: <4 | 5-200 | [1] | | Protein Precipitation (UPLC-MS/MS) | Not specified | Not specified | Not specified | 5-3000 | [5] |
Solid-Phase Extraction utilizing Oasis HLB cartridges has demonstrated consistent recovery rates between 84.36% to 85.82% across the analytical range of 25-1500 ng/mL. This method provides superior clean-up of plasma samples with minimal matrix effects, making it particularly suitable for HPLC-UV applications where chromatographic interference could compromise detection sensitivity. The reproducibility of this method is evidenced by intra-day precision ranging from 1.11% to 6.04% CV and inter-day precision below 8.7% CV, meeting international bioanalytical method validation standards [4].
The mechanism of retention for this compound on Oasis HLB cartridges involves both reversed-phase and ion-exchange interactions due to the mixed-mode chemistry of the sorbent. The lipophilic backbone of this compound interacts with the divinylbenzene polymer, while the basic nitrogen atoms in the methylpiperazine group can undergo cation exchange with residual sulfonic acid groups on the sorbent surface. This dual retention mechanism contributes to the high extraction efficiency and effective removal of interfering polar and non-polar matrix components [4].
Protein precipitation using acetonitrile represents a rapid and straightforward alternative for this compound extraction, particularly suitable for high-throughput analyses. This method has demonstrated exceptional recovery rates of 101.63-102.70% in LC-MS/MS applications, though these values should be interpreted with consideration of potential matrix effects in mass spectrometric detection. The primary advantage of protein precipitation is the minimal sample processing time and reduced requirements for specialized equipment, though it may provide less effective matrix removal compared to SPE [1].
The extraction mechanism in protein precipitation relies on the dehydration and denaturation of plasma proteins through the addition of water-miscible organic solvents. Acetonitrile is particularly effective due to its strong denaturing properties and ability to disrupt protein-drug interactions. For this compound, which exhibits approximately 94% plasma protein binding, the use of acetonitrile in a 2:1 or 3:1 ratio to plasma volume effectively liberates the drug from protein binding sites, facilitating quantitative extraction [1] [5].
LC-MS/MS has emerged as the gold standard for this compound quantification due to its exceptional sensitivity and specificity. The technique typically employs electrospray ionization (ESI) in positive ion mode, leveraging the basic nitrogen atoms in this compound's structure that readily protonate to form [M+H]⁺ ions. The most sensitive and selective detection is achieved using multiple reaction monitoring (MRM) transitions, with the primary transition being m/z 530.3 → 141.1 for this compound and various internal standards such as tofacitinib (m/z 313.2 → 165) or diazepam (m/z 285.2 → 193.1) [1] [5].
Table 2: Chromatographic and Mass Spectrometric Conditions for this compound Quantification
| Parameter | LC-MS/MS Method [1] | UPLC-MS/MS Method [5] | HPLC-UV Method [4] |
|---|---|---|---|
| Column | C18 (2.1 × 50 mm, 1.8 μm) | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | CAPCELL PAK C18 MG II (250 × 4.6 mm) |
| Mobile Phase | Acetonitrile-water (30:70, v/v) with 0.1% formic acid | Gradient: 0.1% formic acid in water and acetonitrile | 0.5% KH₂PO₄ (pH 3.5)-ACN-MeOH (55:25:20, v/v/v) |
| Flow Rate | 0.15 mL/min | 0.40 mL/min | 1.0 mL/min |
| Retention Time | 3.3 min (this compound) 1.7 min (IS) | Not specified (3 min total run time) | 15 min (this compound) | | Detection | MS/MS: m/z 530.3→141.1 | MS/MS: m/z 530.3→141.1 | UV 250 nm | | Linearity | 5-200 ng/mL | 5-3000 ng/mL | 25-1500 ng/mL | | LLOQ | 5 ng/mL | 5 ng/mL | 25 ng/mL |
HPLC-UV provides a viable alternative for laboratories without access to mass spectrometry instrumentation. While offering reduced sensitivity compared to LC-MS/MS methods, with an LLOQ of 25 ng/mL, it adequately covers the therapeutic range of this compound, which typically falls between 100-250 ng/mL at steady state. The method employs detection at 250 nm, corresponding to the maximum absorbance of this compound's quinoline-carbonitrile chromophore [4].
The chromatographic separation utilizes a conventional C18 column with a relatively long run time of 20 minutes, but provides excellent resolution from potential interferents, including major metabolites. The mobile phase consisting of phosphate buffer (pH 3.5), acetonitrile, and methanol in ratio 55:25:20 (v/v/v) achieves optimal retention and peak shape for this compound. The acidic pH of the mobile phase serves to suppress silanol interactions and protonate the basic functional groups of this compound, reducing tailing and improving chromatographic efficiency [4].
Solid-Phase Extraction Protocol for this compound from Human Plasma [4]:
Step 1: Sample Preparation
Step 2: SPE Cartridge Conditioning
Step 3: Sample Loading and Washing
Step 4: Elution and Reconstitution
Protein Precipitation Protocol for this compound from Plasma or Tissue Homogenates [1] [5]:
Step 1: Sample Preparation
Step 2: Protein Precipitation
Step 3: Sample Clean-up
The developed extraction and quantification methods have been successfully applied to preclinical and clinical pharmacokinetic studies of this compound. Following oral administration, this compound reaches peak plasma concentrations within 4-6 hours and demonstrates a terminal elimination half-life of approximately 22.5 hours in humans. The extensive tissue distribution of this compound has been confirmed in mice studies, with significant penetration into various organs that may contribute to both efficacy and toxicity profiles [2] [5].
Key pharmacokinetic parameters established using these analytical methods include:
The analytical methods described provide robust tools for therapeutic drug monitoring of this compound in clinical practice. Implementation of TDM is particularly valuable for:
The comprehensive evaluation of sample preparation methods for this compound quantification reveals that both solid-phase extraction and protein precipitation provide reliable and reproducible recovery suitable for various analytical applications. The choice between these methods depends on specific requirements regarding sensitivity, selectivity, and throughput. SPE offers superior sample clean-up for complex matrices and lower detection limits, while protein precipitation provides rapid processing for high-throughput applications.
The extraction recovery data demonstrates consistent performance across multiple laboratories and analytical platforms, supporting the robustness of these methodologies. The application of these techniques in preclinical and clinical studies has significantly advanced our understanding of this compound's pharmacokinetic profile, tissue distribution, and metabolic fate, ultimately contributing to optimized dosing strategies and improved patient outcomes in the treatment of chronic myeloid leukemia.
The table below summarizes the key characteristics and management strategies for this compound-induced diarrhea.
| Aspect | Details |
|---|---|
| Overall Incidence | Very common adverse event (AE) in clinical studies [1] |
| Grade 3/4 Incidence | Newly diagnosed CP Ph+ CML: 9% Previously treated CP Ph+ CML: 10% [2] [1] | | Typical Onset | Early in treatment course; can begin as early as day 2 [3] | | Nature of Diarrhea | Most episodes are transient, with frequency and severity improving over time [3] | | Median Duration | First Occurrence: ~3 days All-Grade Episodes: ~2 days [1] | | Primary Management | Proactive patient education, dietary modifications, antidiarrheal medications (e.g., loperamide), and This compound dose interruption or reduction if severe or persistent [3] [2] |
For research and clinical design purposes, the following structured approach is recommended based on expert consensus and clinical trial experience [3]:
Preemptive Education & Planning
Active Management
The following workflow outlines the core management protocol derived from clinical guidelines:
Dose Reduction is Effective: Clinical evidence confirms that dose interruptions and reductions are successful in managing adverse events like diarrhea while maintaining treatment efficacy [3] [4]. In the BYOND trial, most patients required dose modifications, which effectively managed AEs without compromising long-term outcomes [4].
Timing and Monitoring: Most gastrointestinal toxicities, including diarrhea, occur within the first few weeks to months of treatment [3]. Implement close monitoring and frequent follow-up during this initial period in your study protocols.
Consider Lower Starting Dose: For patients perceived to be at higher risk for severe diarrhea, some evidence suggests starting at a lower dose followed by escalation may be a viable strategy to improve tolerability [3].
Liver toxicity is a recognized adverse event associated with bosutinib therapy. The table below summarizes its key characteristics and monitoring guidelines.
| Parameter | Description and Recommendations |
|---|---|
| Clinical Presentation | Asymptomatic, transient elevations in serum aminotransferases (ALT/AST) are most common [1]. |
| Incidence | All-grade elevations: Up to 58% of patients [1]. Grade 3/4 (≥5x ULN): Reported in 4% to 19% of patients in clinical trials [1]. | | Time to Onset | Typically occurs within the first 3 months of treatment initiation [1]. | | Monitoring Guidelines | Baseline: Assess liver function tests (LFTs) prior to initiation [1]. During treatment: Monitor LFTs monthly for the first 3 months, and as clinically indicated thereafter [1]. |
Proactive management is crucial for maintaining patients on effective therapy. The following steps and corresponding diagram outline the recommended clinical response.
Management Protocol Steps:
For your experimental work, understanding the underlying mechanisms and research models is key.
| Question | Evidence-Based Answer & Key Findings |
|---|---|
| What is the clinical rationale for bosutinib dose optimization? | To manage adverse events (AEs), especially early-onset gastrointestinal (GI) toxicity and liver enzyme elevations, while preserving long-term treatment efficacy and improving tolerability [1] [2] [3]. |
| What specific dose optimization strategies are used? | Step-in Dosing: Start at a lower dose (e.g., 100 mg or 300 mg) and escalate by 100 mg every 1-2 weeks to the target dose [1] [3]. Reactive Dose Adjustment: Interrupt or reduce dose to manage AEs, then re-escalate if tolerated [2] [4]. | | What is the evidence for TDM with this compound? | Research indicates a correlation between trough plasma concentration (C₀) and toxicity. A C₀ > 91.0 ng/mL is associated with a higher prevalence of diarrhea and liver dysfunction [3]. | | Does dose reduction compromise efficacy? | No. Studies show that efficacy (cytogenetic and molecular response rates) is maintained after dose reduction due to AEs, allowing patients to continue benefiting from treatment [4]. |
This methodology is derived from the this compound Dose Optimization (BODO) study and other clinical research [1] [3].
This workflow visualizes the step-in dosing protocol and subsequent monitoring:
This protocol is based on a study that monitored the correlation between plasma concentration and adverse effects [3].
The tables below synthesize key efficacy and safety outcomes from various studies investigating optimized this compound dosing.
Table 1: Efficacy of this compound After Dose Optimization Strategies
| Study / Strategy | Patient Population | Key Efficacy Findings |
|---|---|---|
| BODO Study [1] | CP CML, 2nd/3rd line (Step-in: 300mg→500mg) | Cumulative MMR rate of 79% at 24 months. |
| Dose Reduction Analysis [4] | CP CML, post-imatinib resistance/intolerance | No compromise in MCyR and MMR rates after dose reduction due to AEs. |
| BYOND Study [5] | CP CML, pretreated (Starting dose: 500mg) | Cumulative MMR rate at any time: 71.8% in full cohort; maintained across age/comorbidity groups. |
Table 2: Impact of Optimization on Safety and Tolerability
| Study / Strategy | Key Safety & Tolerability Findings |
|---|---|
| Dose Escalation vs. Standard Dose [3] | DE group had fewer treatment interruptions (13.5% vs. 90%) and longer time to onset of diarrhea and liver dysfunction. |
| Dose Reduction Analysis [4] | Dose reduction led to improved safety (decreased frequency of common TEAEs like diarrhea, rash, nausea) while maintaining efficacy. |
| BYOND Study (Aged ≥75) [5] | Highlights need for careful monitoring in vulnerable populations; higher rates of grade 3/4 TEAEs (96.4%) and discontinuation (46.4%). |
The following chart outlines a general protocol for managing the most common this compound-related AEs, based on expert consensus and clinical guidelines [2].
What is the mechanism behind bosutinib-induced GI toxicity? The exact mechanism is not fully elucidated. However, the toxicity is likely a direct, on-target effect of the drug on the gastrointestinal tract, leading to mucosal inflammation and increased secretion, rather than an off-target effect [1].
Are there specific patient factors that increase the risk of severe GI toxicity? While GI events are common across patient populations, the severity may be influenced by individual tolerance. Clinical trials indicate that these events are most frequent during the initial weeks of treatment and often become less severe over time with proper management [2].
What are the key dosing recommendations for managing GI toxicity? Management strategies include proactive prophylaxis, dose interruption, and dose reduction. For Grade 3 or higher diarrhea (an increase of ≥7 stools per day over baseline), therapy should be withheld until recovery to Grade 1 or less. Treatment can then be resumed at a reduced dose of 400 mg once daily [3]. Temporary interruption is also recommended for other severe GI events until resolved, followed by resumption at a dose reduced by 100 mg [3].
How should concomitant medications be managed? this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) pathway [4] [5]. Concomitant use of strong CYP3A4 inhibitors or inducers should be avoided, as they can significantly alter this compound plasma concentrations [6] [5]. Furthermore, since nausea and vomiting can reduce the absorption of oral medications, the efficacy of concomitant drugs like oral contraceptives may be compromised [3].
The following diagram outlines the expert-recommended clinical strategy for managing this compound-associated diarrhea, based on guidelines from clinical trials and expert panels [2] [3]:
The table below summarizes the incidence of common GI adverse events of any grade reported in the BFORE trial for first-line treatment of chronic-phase CML [2].
| Adverse Event | Incidence (Any Grade) | Common Management Strategies in Clinical Practice |
|---|---|---|
| Diarrhea | 70.1% | Prophylactic loperamide, dose interruption/reduction, adequate hydration [2] [3]. |
| Nausea | 35.1% | Taking with food, antiemetic medications, dose splitting (under investigation) [2] [7]. |
| Vomiting | 22.2%* | Taking with food, antiemetic medications [2] [7]. |
| Abdominal Pain | 23.0%* | Symptomatic management, investigate other causes if severe [2]. |
Note: The incidence for vomiting and abdominal pain is based on the broader safety profile described in the literature and may not be from the specific BFORE trial population [2] [1].
For your experimental design, here are key data points and considerations from pivotal clinical studies:
The table below summarizes the incidence of cardiovascular events associated with this compound treatment from long-term clinical trial data.
| Toxicity Type | Reported Events | Incidence in Clinical Trials | Comparative Incidence vs. Imatinib (First-line) |
|---|
| All Vascular Events [1] | Cerebrovascular, cardiovascular, peripheral vascular events | - All-line this compound: 7% (4% Grade ≥3)
Key Analysis Notes:
A proactive and structured approach to monitoring and management is crucial for patient safety and the integrity of clinical trials.
Before initiating this compound, a comprehensive assessment is recommended to identify patients at higher risk [2] [3].
The following monitoring schedule is recommended during this compound treatment.
For patients who develop cardiovascular events during treatment, consider the following management strategies.
Q1: What are the key prognostic factors for cardiovascular events in patients taking this compound? Logistic regression models have identified several baseline factors that can predict a higher risk of vascular or cardiac events [1]:
Q2: How does the cardiovascular toxicity profile of this compound influence TKI selection for CML treatment? this compound's relatively favorable cardiovascular profile makes it a suitable option, particularly for patients with pre-existing cardiac risk factors or those who have experienced vascular toxicities on other TKIs [2] [3]. The ELN and NCCN guidelines recommend considering a patient's comorbid conditions and the distinct toxicity profiles of each TKI when making a treatment choice [4] [3].
Q3: What is the recommended management for a patient experiencing asymptomatic QTcF prolongation (>450 ms) on this compound? The protocol involves several critical steps [1] [2]:
The table below summarizes the final efficacy and safety results from the BFORE trial after 5 years of follow-up, comparing bosutinib and imatinib in patients with newly diagnosed chronic phase CML [1] [2] [3].
| Parameter | This compound (n=268) | Imatinib (n=268) | Comments |
|---|---|---|---|
| Cumulative Efficacy by 60 Months | |||
| Major Molecular Response (MMR) | 73.9% | 64.6% | Odds Ratio (OR): 1.57 [1] [2] |
| MR4 (BCR::ABL1 ≤ 0.01% IS) | 58.2% | 48.1% | OR: 1.50 [1] [2] |
| MR4.5 (BCR::ABL1 ≤ 0.0032% IS) | 47.4% | 36.6% | OR: 1.57 [1] [2] |
| Landmark Efficacy | |||
| MMR at 12 months (Primary Endpoint) | 47.2% | 36.9% | P=0.02 [4] |
| Complete Cytogenetic Response (CCyR) by 12 months | 77.2% | 66.4% | P=0.0075 [4] |
| Treatment Discontinuation | |||
| Adverse Events (AEs) | 25.0% | 12.5% | [2] [3] |
| Lack of Efficacy | 5.6% | 17.7% | [2] [3] |
| Common All-Grade TEAEs | |||
| Diarrhea | 75.0% | 40.4% | [3] |
| Nausea | 37.3% | 42.3% | [3] |
| Increased ALT | 33.6% | Not a top AE | [3] |
| Common Grade 3/4 TEAEs | |||
| Increased ALT | 20.9% | <2% | [4] [3] |
| Thrombocytopenia | 14.2% | 6.0% | [3] |
| Increased Lipase | 13.4% | 5.7% | [3] |
| Diarrhea | 9.0% | <1% | [4] [3] |
| Neutropenia | 7.5% | 13.6% | [3] |
The BFORE trial was a multinational, open-label, randomized, phase III study designed to assess the efficacy and safety of this compound versus imatinib for the first-line treatment of chronic-phase CML [4] [5].
This compound and imatinib are both tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 oncoprotein, the primary driver of CML pathogenesis. However, they have distinct inhibitory profiles as shown in the pathway diagram below.
The diagram illustrates that:
The following table synthesizes the quantitative results from the MAIC, which adjusted for cross-trial differences in patient populations using individual patient data for bosutinib and aggregated data from published trials for dasatinib and nilotinib [1] [2].
| Outcome Measure | Comparison | Hazard Ratio (HR) / Odds Ratio (OR) | 95% Confidence Interval | P-value |
|---|---|---|---|---|
| Progression-Free Survival (PFS) | This compound vs. Dasatinib | HR 0.63 | 0.44 – 0.90 | < 0.05 |
| This compound vs. Nilotinib | HR 0.54 | 0.38 – 0.76 | < 0.01 | |
| Overall Survival (OS) | This compound vs. Dasatinib | HR 0.82 | 0.54 – 1.26 | 0.37 |
| This compound vs. Nilotinib | HR 0.72 | 0.46 – 1.13 | 0.16 | |
| Major Cytogenetic Response (MCyR) | This compound vs. Dasatinib | OR 0.78 | 0.53 – 1.16 | Not Significant |
| This compound vs. Nilotinib | OR 0.98 | 0.71 – 1.35 | Not Significant |
The MAIC was conducted to compare the relative efficacy of these tyrosine kinase inhibitors (TKIs) in a scenario where no head-to-head randomized controlled trials existed [1] [2].
All three drugs are tyrosine kinase inhibitors that target the BCR-ABL1 oncoprotein, which is the primary driver of CML [3]. The diagram below illustrates the key signaling pathways activated by BCR-ABL1 and targeted by these therapies.
The BCR-ABL1 fusion protein, resulting from the Philadelphia chromosome, is a constitutively active tyrosine kinase that initiates multiple downstream signaling cascades [3].
The following table summarizes key efficacy data from major clinical trials, which include patients across all Sokal risk groups. The data for high Sokal risk patients specifically is not provided in the available sources.
| TKI (Trial Name) | CCyR by 12 Months | MMR by 12 Months | MMR by 96 Weeks | Key Efficacy Notes |
|---|---|---|---|---|
| Bosutinib (BELA) [1] | 70% | 41% | Not Reported | Faster time to MMR and CCyR vs. imatinib; fewer on-treatment transformations to AP/BP [1]. |
| Imatinib (BELA) [1] | 68% | 27% | Not Reported | Basis for comparison in the BELA trial [1]. |
| Asciminib (ASCEMBL)* [2] | Not Reported | Not Reported | 37.6% | Superior MMR rate at 96 weeks vs. This compound in later-line treatment [2]. |
| This compound (ASCEMBL)* [2] | Not Reported | Not Reported | 15.8% | Comparator arm in the ASCEMBL trial (patients treated with ≥2 prior TKIs) [2]. |
Note: The ASCEMBL trial evaluated patients who had been treated with at least two prior TKIs, representing a later-line treatment setting, unlike the first-line setting of the BELA trial [2]. CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.
While specific high Sokal risk data is unavailable, recent research highlights an optimized dosing strategy that improves this compound's overall efficacy and tolerability profile.
To evaluate the efficacy data, it is helpful to understand the design of the key clinical trials referenced.
1. Phase III Randomized Controlled Trial (BELA Trial) [1] - Objective: To compare the efficacy and safety of this compound versus imatinib in adults with newly diagnosed Ph+ CML-CP. - Patient Population: 502 patients were randomized 1:1 to receive either this compound 500 mg/day or imatinib 400 mg/day. - Key Endpoints: - Primary: Rate of CCyR at 12 months. - Secondary: Rate of MMR at 12 months, time to responses, and transformation to accelerated/blast phase (AP/BP). - Assessment Methods: - Cytogenetic Response: Evaluated by bone marrow cytogenetics (analyzing at least 20 metaphases) or fluorescence in situ hybridization (FISH). - Molecular Response: Measured via quantitative RT-PCR of BCR::ABL1 mRNA in peripheral blood at a central laboratory, with responses standardized to the International Scale (IS).
2. Phase II Single-Arm Trial (BOGI Trial) [3] - Objective: To investigate whether a lower initial dose of this compound reduces discontinuation rates due to toxicities. - Patient Population: 35 patients with CML-CP resistant or intolerant to prior therapy. - Intervention: this compound was initiated at 200 mg/day and escalated by 100 mg every two weeks to a target of 500 mg/day, contingent on the absence of grade ≥3 adverse events. - Pharmacokinetic Analysis: Trough plasma concentrations of this compound were measured at predefined intervals using liquid chromatography/tandem mass spectrometry (LC/MS/MS) and correlated with molecular response.
The diagram below illustrates this compound's primary mechanism and the design of the BOGI trial that investigated its optimized dosing.
The available data allows for strategic interpretation, though it has limitations for your specific query.
For a more comprehensive comparison, the following table expands on the efficacy and safety profile of bosutinib from the long-term BYOND trial, which studied its use in patients with resistance or intolerance to prior therapy.
| Parameter | This compound (BYOND Trial Final Analysis) |
|---|---|
| Patient Population | Ph+ CML-CP after ≥1 prior TKI [1] |
| Median Treatment Duration | 40.9 months [1] |
| Median Follow-up | 47.8 months [1] |
| Efficacy (at any time on treatment) | |
| • CCyR | 81.1% [1] |
| • MMR | 71.8% [1] |
| • MR4 | 59.7% [1] |
| Durability of Response (Kaplan-Meier probability) | |
| • MMR maintained at 36 months | 87.2% [1] |
| • MR4 maintained at 36 months | 80.7% [1] |
| Survival (Kaplan-Meier rate) | |
| • 48-month Overall Survival (OS) | 88.3% [1] |
| • 36-month Progression-Free Survival (PFS) | 86.7% [1] |
| Common Adverse Events (AEs) | Diarrhea, nausea, thrombocytopenia, increased ALT/AST [2] [1] |
| Dose Management | 79.5% of patients required dose reductions; efficacy was maintained post-reduction [1] |
The data presented above are derived from specific clinical trial protocols. Here are the methodologies for the key studies cited:
The following diagram illustrates the mechanism of action of this compound and the subsequent treatment goal of achieving Treatment-Free Remission (TFR).
| Mutation | Bosutinib | Imatinib | Nilotinib | Dasatinib | Ponatinib | Asciminib |
|---|---|---|---|---|---|---|
| T315I | Resistant [1] [2] | Resistant | Resistant | Resistant | Sensitive [3] | Sensitive (in studies) [1] |
| V299L | Resistant [1] [2] | n/a | Resistant | n/a | n/a | n/a |
| F317L | n/a | Resistant | n/a | Resistant | n/a | n/a |
| Y253H | n/a | Resistant | Resistant | n/a | n/a | n/a |
| E255K/V | n/a | Resistant | Resistant | n/a | n/a | n/a |
| F359V/C | n/a | Resistant | Resistant | n/a | n/a | n/a |
| G250E | n/a | Resistant | n/a | n/a | n/a | n/a |
| M351T | n/a | Resistant | n/a | n/a | n/a | n/a |
n/a: Information not explicitly mentioned in the provided search results, though many of these mutations are known to confer resistance to the respective TKIs in clinical practice. The table reflects data available in the provided context.
The mutation profile of this compound was established through a combination of biochemical and cellular assays.
This compound is an ATP-competitive inhibitor, but its binding mode and target profile differ from other TKIs.
The T315I "gatekeeper" mutation causes steric hindrance, physically blocking the binding of most ATP-competitive TKIs, including this compound [1] [3]. The V299L mutation is believed to cause resistance through a similar steric interference mechanism specific to this compound's structure [1].
| Safety Aspect | Bosutinib | Dasatinib | Nilotinib |
|---|---|---|---|
| Common Non-Hematologic AEs | Diarrhea (very common, mostly Grade 1/2), fluid retention [1] [2] | Fluid retention (including pleural effusion), diarrhea [3] | Hyperbilirubinemia (concentration-dependent), rash, nausea [4] [5] |
| Hematologic AEs (Grade 3/4) | Thrombocytopenia, anemia, neutropenia [1] | Neutropenia, thrombocytopenia, anemia [3] | Lower incidence of severe hematologic AEs [4] |
| Notable Warnings | Cardiovascular toxicity (cardiac failure, cardiac ischemic events), liver toxicity [2] | Pleural effusion, QTc prolongation, hemorrhage [3] | Liver toxicity [4] |
| Comparative Safety (vs. Imatinib) | - | Higher incidence of pleural effusion [4] | Better safety profile regarding severe hematologic AEs [4] |
| Key Management Strategy | Proactive dose reduction and interruption for AEs (improves tolerability) [1] | Monitor for signs of fluid retention and bleeding; correct electrolyte imbalances [3] | Therapeutic Drug Monitoring (TDM) to manage efficacy and hyperbilirubinemia risk [5] |
The information in the table is supported by the following key studies:
The network meta-analysis that provided the comparative data followed a rigorous methodology, which can be summarized as follows:
Given their distinct safety profiles, the choice of TKI should be tailored to the individual patient's clinical condition and risk factors. The following diagram outlines a potential decision-making pathway.
| Trial Name / Setting | Patient Population | Key Efficacy Endpoints at 5 Years | Treatment Duration & Discontinuation |
|---|
| BFORE Trial [1] [2] | Newly Diagnosed CP CML (vs. Imatinib) | MMR: 73.9% (Bos) vs. 64.6% (Ima) MR4.5: 47.4% (Bos) vs. 36.6% (Ima) | 59.7% remained on treatment; Median treatment duration: 55 months | | Phase I/II Study [3] | CP CML after Imatinib Failure | MCyR: 60% CCyR: 50% Overall Survival: 84% | 40% remained on treatment; Median treatment duration: 25.6 months |
To interpret the data correctly, it's helpful to understand how these results were measured in the trials.
The following diagram illustrates this compound's unique mechanism as a dual Src/Abl kinase inhibitor.
Diagram: this compound is an oral dual Src/Abl tyrosine kinase inhibitor (TKI). It binds to the kinase domain of the BCR-ABL oncoprotein, inhibiting its uncontrolled tyrosine kinase activity, which is the primary driver of CML. It also inhibits Src family kinases, which are associated with disease progression [5] [6].
For context in later-line settings, a head-to-head trial compared this compound with a newer agent, asciminib.
The long-term safety profile of this compound is well-established, with toxicity that is generally manageable.
The 5-year data robustly supports this compound as a standard of care for newly diagnosed CP-CML and a valuable option for patients after imatinib failure. For the latest treatment guidelines and emerging data, consulting recent clinical practice guidelines and published literature is always recommended.
The tables below summarize key efficacy endpoints from major clinical trials investigating this compound in different treatment settings.
Table 1: this compound in Newly Diagnosed Chronic Phase CML (First-Line)
This data comes from the BFORE trial, a phase 3 study comparing this compound to imatinib, with final results after 5 years of follow-up [1] [2].
| Efficacy Endpoint | This compound 400 mg (n=268) | Imatinib 400 mg (n=268) | Odds Ratio (95% CI) |
|---|---|---|---|
| CCyR by 12 months | 77% | 66% | Not provided [2] |
| Cumulative MMR by 5 years | 73.9% | 64.6% | 1.57 (1.08–2.28) [1] |
| Cumulative MR4 by 5 years | 58.2% | 48.1% | 1.50 (1.07–2.12) [1] |
| Cumulative MR4.5 by 5 years | 47.4% | 36.6% | 1.57 (1.11–2.22) [1] |
Table 2: this compound in Previously Treated Chronic Phase CML (Later-Line)
This data consolidates findings from the phase 1/2 study and the BYOND trial, which evaluated this compound in patients resistant or intolerant to prior tyrosine kinase inhibitors (TKIs) [3] [4] [5].
| Efficacy Endpoint | Phase 1/2 Study (2-year follow-up) [3] | BYOND Trial (Final Results) [4] |
|---|---|---|
| Patient Population | Imatinib-resistant/intolerant (n=288) | Resistant/intolerant to ≥1 prior TKI (n=156) |
| Complete Hematologic Response (CHR) | 85% (achieved/maintained) [3] | 93% (at any time) [4] |
| Major Cytogenetic Response (MCyR) | 59% [3] | 75.8% (by 1 year, confirmed) [5] |
| Complete Cytogenetic Response (CCyR) | 48% [3] | 81.1% (at any time) [4] |
| Major Molecular Response (MMR) | 35% [3] | 71.8% (at any time) [4] |
Table 3: Cross-Trial Comparison of Later-Line Therapies
For context, the ASCEMBL trial compared a newer agent, asciminib, to this compound in patients treated with ≥2 prior TKIs [6].
| Treatment | Trial | MMR Rate at Week 96 | MMR Rate at Week 156 | Discontinuation due to Adverse Events |
|---|---|---|---|---|
| Asciminib | ASCEMBL | 37.6% | 33.8% | 8.3% [6] |
| This compound | ASCEMBL | 15.8% | 10.5% | 27.6% [6] |
A proper interpretation of the data requires an understanding of the core experimental designs.
This compound is an orally active, dual Src and Abl tyrosine kinase inhibitor [3] [2]. It works by binding to the kinase domain of the BCR::ABL1 oncoprotein, blocking its interaction with ATP and thereby inhibiting the uncontrolled tyrosine kinase activity that drives CML pathogenesis [2]. Its preclinical profile shows potent activity against many imatinib-resistant BCR::ABL1 mutations, except T315I and V299L [3] [2].
The diagram below illustrates the primary mechanism of action of this compound and the methodology for assessing treatment response in clinical trials.
Irritant